Defactinib-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

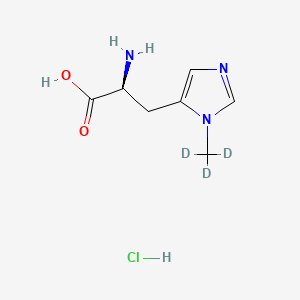

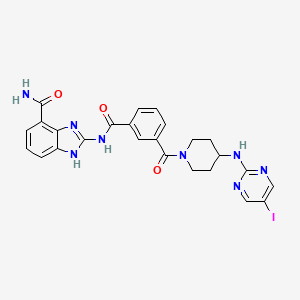

Defactinib-d6, also known as VS-6063-d6 or PF-04554878-d6, is a deuterium-labeled version of Defactinib. Defactinib is a novel inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cell adhesion, migration, and survival. This compound has shown potential antiangiogenic and antineoplastic activities, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Defactinib-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Defactinib molecule. The preparation involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. One common method is the thin-film hydration method, where the compound is dissolved in chloroform and then subjected to a series of reactions to incorporate deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers .

Chemical Reactions Analysis

Types of Reactions

Defactinib-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

Defactinib-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying the mechanisms of FAK inhibition and its effects on cellular processes.

Biology: Employed in research to understand the role of FAK in cell adhesion, migration, and survival.

Medicine: Investigated as a potential therapeutic agent for treating various types of cancer, including ovarian cancer and mesothelioma.

Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmaceutical research .

Mechanism of Action

Defactinib-d6 exerts its effects by inhibiting focal adhesion kinase (FAK), a key regulator of integrin-mediated signal transduction. FAK is involved in various cellular processes, including cell adhesion, migration, and survival. By inhibiting FAK, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also targets proline-rich tyrosine kinase-2 (Pyk2), further enhancing its antineoplastic effects .

Comparison with Similar Compounds

Similar Compounds

Defactinib (HY-12289): The non-deuterated version of Defactinib-d6, with similar inhibitory effects on FAK.

Defactinib hydrochloride: A hydrochloride salt form of Defactinib, used in various research applications.

Avutometinib (VS-6766): A related compound that inhibits RAF/MEK pathways and is used in combination with Defactinib for enhanced therapeutic effects.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to improved metabolic stability and altered pharmacokinetic properties, making it a valuable tool for research and development .

Properties

Molecular Formula |

C20H21F3N8O3S |

|---|---|

Molecular Weight |

516.5 g/mol |

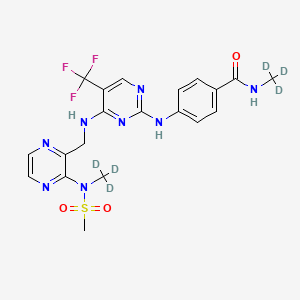

IUPAC Name |

4-[[4-[[3-[methylsulfonyl(trideuteriomethyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)/i1D3,2D3 |

InChI Key |

FWLMVFUGMHIOAA-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C([2H])([2H])[2H])S(=O)(=O)C)C(F)(F)F |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

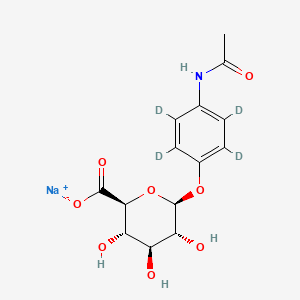

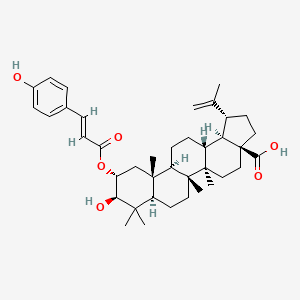

![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)

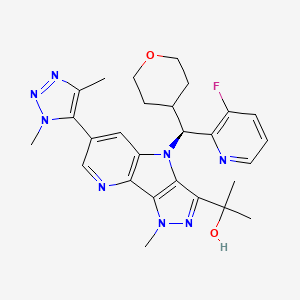

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)

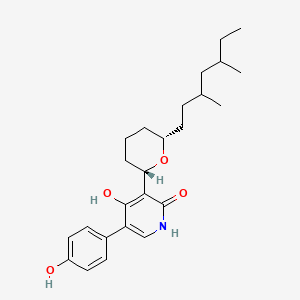

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)

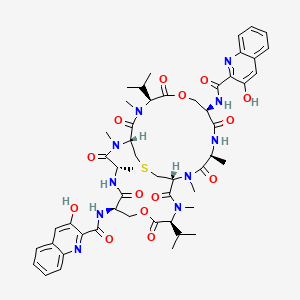

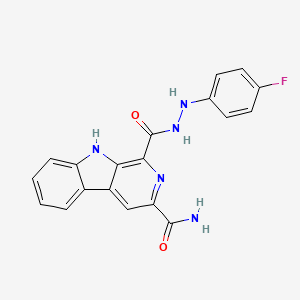

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)